Product packaging for 9-Hydroxy-2,6-dichlorodibenzofuran(Cat. No.:)

9-Hydroxy-2,6-dichlorodibenzofuran

Cat. No.: B1245163
M. Wt: 253.08 g/mol
InChI Key: OWUKZTGSLORTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-2,6-dichlorodibenzofuran is a chlorinated dibenzofuran derivative of significant interest in environmental and analytical chemistry research. It serves as a vital standard for the analysis of polychlorinated dibenzofurans (PCDFs), a class of persistent environmental pollutants often investigated alongside polychlorinated dibenzo-p-dioxins (PCDDs) due to their similar toxicological profiles . These compounds are formed as unwanted by-products in various industrial processes and thermal degradation, leading to widespread environmental concerns . The presence of both chlorine and a hydroxy substituent on the dibenzofuran structure makes this compound particularly valuable for studying congener-specific analysis, metabolic pathways, and environmental fate. Researchers utilize this compound in methods such as U.S. EPA Method 1613 and other chromatographic techniques to calibrate equipment and quantify toxic PCDFs in environmental samples . From a biochemical perspective, the hydroxy group is a potential site for phase II metabolism, and its position on a chlorinated dibenzofuran skeleton provides a model compound for investigating the enzymatic mechanisms of bacterial angular dioxygenases, which are crucial for the microbial degradation of these recalcitrant pollutants . The compound's structure is also relevant for probing the ligand interactions with the aryl hydrocarbon receptor (AhR), a key mediator in the toxicity of dioxin-like compounds . This product is intended for research purposes only, strictly within the context of analytical method development, environmental monitoring, and toxicological studies. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl2O2 B1245163 9-Hydroxy-2,6-dichlorodibenzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

4,8-dichlorodibenzofuran-1-ol

InChI

InChI=1S/C12H6Cl2O2/c13-6-1-4-10-7(5-6)11-9(15)3-2-8(14)12(11)16-10/h1-5,15H

InChI Key

OWUKZTGSLORTKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C=CC(=C3O2)Cl)O

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of 9 Hydroxy 2,6 Dichlorodibenzofuran

De Novo Chemical Synthesis Approaches for Hydroxylated Dibenzofurans

The creation of hydroxylated dibenzofurans in a laboratory setting can be broadly categorized into two main strategies: the construction of the dibenzofuran (B1670420) core from simpler precursors and the modification of a pre-existing dibenzofuran skeleton.

Cyclization Reactions of Biphenyl (B1667301) Precursors

A primary method for constructing the dibenzofuran framework involves the cyclization of substituted biphenyl precursors. This approach offers a versatile route to various dibenzofuran derivatives. One of the most classic and effective methods for forming the ether linkage in dibenzofurans is the Ullmann condensation . This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of synthesizing 9-Hydroxy-2,6-dichlorodibenzofuran, a plausible route would involve the intramolecular cyclization of a 2,2'-dihydroxy-3,3'-dichlorobiphenyl derivative.

Another relevant synthetic strategy is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution reaction can be used to form diaryl ethers, which are precursors to dibenzofurans. While often used for diarylamine synthesis, its principles can be applied to the formation of diaryl ethers under specific conditions.

Derivatization and Functionalization of Pre-formed Dibenzofuran Skeletons

An alternative synthetic approach begins with a basic dibenzofuran structure, which is then modified to introduce the desired functional groups. To obtain this compound, one could start with 2,6-dichlorodibenzofuran (B13417940) and introduce a hydroxyl group at the 9-position. This hydroxylation can be a challenging transformation to achieve with high selectivity.

Direct hydroxylation of aromatic compounds can sometimes be accomplished through electrophilic aromatic substitution, although this can lead to a mixture of isomers. Alternatively, a more controlled approach might involve the introduction of a different functional group at the 9-position, which can then be converted to a hydroxyl group. For instance, bromination at the 9-position followed by a nucleophilic substitution with a hydroxide (B78521) source could be a potential, though likely low-yielding, pathway.

Environmental and Anthropogenic Formation Mechanisms

Beyond deliberate laboratory synthesis, this compound can potentially be formed through various environmental and industrial processes.

Thermal Generation Pathways from Chlorinated Precursors

Polychlorinated dibenzofurans (PCDFs) are known byproducts of various thermal processes, such as waste incineration and industrial manufacturing. The thermal degradation of chlorinated phenols is a well-documented source of PCDFs. For instance, the thermal degradation of 2-chlorophenol (B165306) has been shown to produce various chlorinated dibenzofurans. It is conceivable that under specific conditions, the thermal treatment of 2,6-dichlorophenol (B41786) could lead to the formation of hydroxylated dichlorodibenzofurans, including this compound. The presence of a hydroxyl group on the precursor could potentially be retained or introduced during the complex chemical reactions occurring at high temperatures.

PrecursorProcessPotential Product
2,6-DichlorophenolThermal Degradation/IncinerationThis compound
Polychlorinated Biphenyls (PCBs)Incomplete CombustionHydroxylated PCDFs

Abiotic Transformation Routes (e.g., Hydroxyl Radical Reactions)

In the environment, persistent organic pollutants can undergo transformation through abiotic processes, often mediated by reactive oxygen species. Hydroxyl radicals (•OH), which are highly reactive and can be generated photochemically in water and the atmosphere, are known to react with a wide range of organic compounds. nih.gov The reaction of hydroxyl radicals with chlorinated aromatic compounds can lead to hydroxylation. It is plausible that 2,6-dichlorodibenzofuran, if present in the environment, could react with hydroxyl radicals to form hydroxylated metabolites, with this compound being one of the potential isomers formed. nih.gov The exact position of hydroxylation would depend on the electronic and steric properties of the 2,6-dichlorodibenzofuran molecule.

Formation as Biotransformation Products in Environmental Systems

Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of persistent organic pollutants. The biotransformation of chlorinated dibenzofurans has been the subject of numerous studies. For example, the metabolism of 2-chlorodibenzofuran (B1219818) by certain bacteria has been shown to proceed via dioxygenase-catalyzed reactions, leading to the formation of hydroxylated products. nih.gov It is therefore highly probable that 2,6-dichlorodibenzofuran could be similarly metabolized by microorganisms in soil and sediment. The enzymatic machinery of these organisms, such as cytochrome P450 monooxygenases, could catalyze the hydroxylation of the aromatic rings, potentially yielding this compound as a metabolic byproduct. nih.gov Studies on the degradation of 2,6-dichlorophenol by fungi like Trichoderma longibraciatum also highlight the potential for microbial systems to transform chlorinated aromatic compounds. nih.gov

Organism TypePrecursor CompoundPotential Metabolic Product
Bacteria2,6-DichlorodibenzofuranThis compound
Fungi2,6-DichlorodibenzofuranThis compound

Environmental Distribution, Transport, and Transformation of 9 Hydroxy 2,6 Dichlorodibenzofuran

Environmental Fate Processes and Degradation Pathways

Abiotic Degradation Mechanisms

Gas-Phase Hydroxyl Radical Reactions

To provide a comprehensive article on this specific compound, further empirical research and published studies directly investigating the environmental behavior of 9-Hydroxy-2,6-dichlorodibenzofuran would be required.

Advanced Oxidation Processes (e.g., UV/TiO₂ Photocatalysis)

Advanced oxidation processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater. These processes rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can oxidize a wide range of organic compounds. One of the most studied AOPs is heterogeneous photocatalysis using titanium dioxide (TiO₂) under ultraviolet (UV) irradiation.

In a typical UV/TiO₂ process, the semiconductor TiO₂ absorbs UV light, leading to the formation of electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These radicals can then attack and degrade organic molecules.

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a key process in the natural attenuation of organic pollutants. Bacteria and fungi have evolved diverse enzymatic systems to break down complex organic molecules. For chlorinated aromatic compounds, two principal microbial degradation pathways are often considered: aerobic degradation and anaerobic transformation.

Aerobic Degradation Processes (e.g., Dioxygenase-mediated Transformations)

Under aerobic conditions, bacteria often utilize dioxygenase enzymes to initiate the degradation of aromatic compounds. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This intermediate is then further metabolized, typically leading to ring cleavage and eventual mineralization to carbon dioxide and water.

The degradation of dibenzofuran (B1670420) and some of its chlorinated derivatives by various bacterial strains has been reported. However, specific studies detailing the aerobic degradation of this compound, particularly the role of dioxygenases in its transformation, are not available. It is plausible that a similar enzymatic attack could occur on one of the aromatic rings of this compound, but the influence of the hydroxyl and chloro- substituents on the enzyme's regioselectivity and activity is undetermined.

Anaerobic Transformation Processes (e.g., Reductive Dechlorination)

In anaerobic environments, such as sediments and some groundwater aquifers, a common transformation pathway for chlorinated organic compounds is reductive dechlorination. regenesis.com In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. This process can lead to the stepwise removal of chlorine atoms, often resulting in less toxic products.

Studies have demonstrated the anaerobic reductive dechlorination of various polychlorinated dibenzofurans in contaminated sediments. For example, research on 1,2,3,4-tetrachlorodibenzofuran (B1201123) has shown its transformation to trichloro- and dichlorodibenzofurans. nih.gov It is conceivable that this compound could undergo a similar process, potentially leading to the formation of monochlorinated and non-chlorinated hydroxy-dibenzofurans. However, no studies have specifically investigated this transformation for this compound, and therefore, the feasibility, rates, and products of its anaerobic reductive dechlorination are purely speculative at this time.

Sorption and Volatilization Phenomena in Environmental Systems

The environmental transport and bioavailability of an organic compound are heavily influenced by its sorption to soil and sediment particles and its tendency to volatilize from water or soil surfaces. These properties are governed by the compound's physicochemical characteristics, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Currently, there is no published experimental data on the sorption coefficients (e.g., Koc) or Henry's Law constant for this compound. Without this information, it is not possible to create a data table or to accurately predict its partitioning behavior in different environmental compartments. General trends suggest that the presence of chlorine atoms would increase its hydrophobicity and thus its sorption potential, while the hydroxyl group would increase its water solubility and potentially lower its volatility compared to a non-hydroxylated dichlorodibenzofuran. However, quantitative predictions require specific experimental data which is not currently available.

Advanced Analytical Approaches for 9 Hydroxy 2,6 Dichlorodibenzofuran Research

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step in the analysis of 9-Hydroxy-2,6-dichlorodibenzofuran, aiming to isolate the analyte from interfering compounds and concentrate it to detectable levels. The choice of extraction technique is highly dependent on the sample matrix.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used method for the extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from aqueous samples. accesson.krresearchgate.net This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For instance, methylene (B1212753) chloride is often used to extract these compounds from water samples that are free of visible particles. epa.gov

However, LLE can be inefficient for large sample volumes, requiring significant amounts of organic solvents and multiple extraction steps, which may result in lower recoveries. accesson.krresearchgate.net A protocol for the LLE of 3,3'-dichlorobiphenyl (B134845) (PCB11) and its hydroxylated metabolites from animal blood or serum involves the use of hexanes, hydrochloric acid, and methyl tert-butyl ether (MTBE). protocols.io While this protocol targets a different but related compound, the principles can be adapted for this compound.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has emerged as a more efficient alternative to LLE, particularly for large volume samples and for reducing solvent consumption. sigmaaldrich.com This technique involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.

For the analysis of trace amounts of PCDD/Fs in wastewater, a disk-type SPE method has been shown to be effective. accesson.krresearchgate.net This system can handle large sample volumes and has demonstrated lower method detection limits compared to LLE. accesson.krresearchgate.net Common sorbents for the extraction of PCDD/Fs and related compounds from various matrices include C18 bonded silica (B1680970). nih.gov The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery and purity of the target analyte.

Extraction Technique Advantages Disadvantages Typical Solvents/Sorbents
Liquid-Liquid Extraction (LLE) Simple, well-established.Inefficient for large volumes, high solvent consumption, potential for incomplete phase separation. accesson.krresearchgate.netsigmaaldrich.comMethylene chloride, Hexane, MTBE. epa.govprotocols.io
Solid-Phase Extraction (SPE) Efficient for large volumes, reduced solvent use, can be automated. accesson.krresearchgate.netsigmaaldrich.comRequires method development for specific analytes and matrices.C18 bonded silica, Benzenesulfonic acid cartridges, Florisil. nih.gov

Advanced Clean-up Strategies for Complex Samples

Following initial extraction, complex samples often require further clean-up to remove co-extracted interfering compounds that could affect the accuracy of the final analysis. A multi-cartridge SPE approach can be employed for this purpose. For example, a sequence involving a C18 bonded silica cartridge, followed by a dual-cartridge system of a bonded benzenesulfonic acid cartridge and a silica cartridge, and a final clean-up with a Florisil cartridge has been used for the analysis of PCDD/Fs in biological samples like blood plasma and animal tissues. nih.gov This multi-step process effectively removes a wide range of interferences, including pesticides and polychlorinated biphenyls (PCBs). nih.gov For soil and sediment samples, a Soxhlet/Dean-Stark extractor is often utilized. epa.gov

Chromatographic Separation Techniques

Chromatography is indispensable for separating this compound from other closely related compounds and isomers prior to detection.

Gas Chromatography (GC) Applications

Gas chromatography (GC), particularly when coupled with high-resolution mass spectrometry (HRMS), is a powerful technique for the analysis of PCDD/Fs. nih.gov The use of a high-resolution capillary column, such as an SP-2331, allows for the separation of various congeners. accesson.krresearchgate.net GC-HRMS operating in multi-ion detection mode provides high sensitivity and selectivity, which is essential for detecting the trace levels of these compounds often found in environmental samples. accesson.krresearchgate.net The identification of specific isomers is crucial as toxicity can vary significantly between them.

A protocol for the analysis of PCB11 and its hydroxylated metabolites utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS), which provides excellent specificity and sensitivity for quantification in blood and serum samples. protocols.io

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of hydroxylated aromatic compounds. It is particularly useful for separating compounds that may be thermally labile or not sufficiently volatile for GC analysis. A simple and rapid HPLC method has been developed for the determination of flurbiprofen, a compound with a different structure but demonstrating the utility of HPLC for aromatic acids. nih.gov This method uses a C18 column and an isocratic mobile phase of disodium (B8443419) hydrogen phosphate (B84403) and acetonitrile. nih.gov

For more complex mixtures, optimization of HPLC parameters such as mobile phase composition, column temperature, and flow rate is critical. mdpi.com A reverse-phase HPLC method with pre-column derivatization has been successfully used for the measurement of pyridoxal (B1214274) 5'-phosphate in plasma and red blood cells, demonstrating the technique's applicability to biological matrices. nih.gov

Chromatographic Technique Key Features Typical Column Detection Method
Gas Chromatography (GC) High resolution for isomer separation, suitable for volatile and semi-volatile compounds.SP-2331 capillary column. accesson.krresearchgate.netHigh-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS). protocols.ionih.gov
High-Performance Liquid Chromatography (HPLC) Suitable for non-volatile and thermally labile compounds, versatile with different column chemistries and mobile phases.Gemini C18 column. nih.govUltraviolet (UV) Detection, Mass Spectrometry (MS). mdpi.com

Spectrometric Detection and Identification Methods

The accurate detection and identification of this compound, a member of the hydroxylated polychlorinated dibenzofuran (B1670420) family, rely on highly sensitive and selective analytical instrumentation. Due to the typically low concentrations of these compounds in environmental and biological matrices and the presence of numerous interfering substances, advanced spectrometric methods are essential.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive instrumental technique for the analysis of chlorinated dibenzofurans. nih.gov The mass spectrometer provides unparalleled selectivity by monitoring specific characteristic ions, which, combined with the chromatographic retention time, allows for confident identification and quantification. nih.gov

For the structural elucidation of this compound, mass spectrometry provides data on the molecular weight and elemental composition. The mass spectrum will exhibit a molecular ion peak (M+) and characteristic fragment ions. The presence of two chlorine atoms results in a distinct isotopic pattern (M, M+2, M+4) that is crucial for confirming the presence of a dichlorinated compound. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecule, further confirming its elemental formula and distinguishing it from other co-eluting compounds with the same nominal mass. epa.gov EPA Method 8290A, for example, mandates the use of HRGC/HRMS for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) to achieve the required low detection limits, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. epa.gov

Tandem mass spectrometry (MS/MS), often utilizing a triple quadrupole (QqQ) mass analyzer, significantly enhances analytical performance. nih.govwur.nl In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored by the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), dramatically improves the signal-to-noise ratio by filtering out chemical noise from the sample matrix, making it a powerful tool for trace quantification in complex samples like stack gas emissions or food products. nih.govwur.nl

Table 1: Key Mass Spectrometry Parameters for Dichlorodibenzofuran Analysis

ParameterTechniqueDescriptionRelevance to this compound
Ionization Mode Electron Ionization (EI) / Atmospheric Pressure Chemical Ionization (APCI)EI is a classic, robust method creating predictable fragmentation. APCI is a softer ionization technique often used for GC-MS/MS. nih.govEI provides standard, library-searchable spectra. APCI can reduce fragmentation and enhance the molecular ion signal for MS/MS analysis.
Mass Analyzer High Resolution (e.g., Magnetic Sector) / Triple Quadrupole (QqQ)HRMS provides high mass accuracy for formula confirmation. QqQ enables highly selective and sensitive tandem MS (MS/MS) experiments. epa.govnih.govHRMS confirms the elemental composition. QqQ provides superior quantification in complex matrices by minimizing interferences.
Detection Mode Full Scan / Selected Ion Monitoring (SIM) / Selected Reaction Monitoring (SRM)Full scan acquires a full mass spectrum. SIM monitors a few specific ions for higher sensitivity. SRM (MS/MS) monitors a specific fragmentation pathway for maximum selectivity and sensitivity. wur.nlFull scan is used for initial identification. SIM is used for quantification with single MS. SRM is the gold standard for trace quantification with MS/MS.

Selective Detection Systems (e.g., Electron Capture Detection)

The Electron Capture Detector (ECD) is a highly sensitive, selective detector used in gas chromatography. chromatographyonline.com It is particularly responsive to electrophilic compounds, most notably those containing halogens, such as the chlorine atoms in this compound. chromatographyonline.comresearchgate.net

The principle of ECD is based on the measurement of a decrease in a constant electrical current. chromatographyonline.com A radioactive source (typically Nickel-63) within the detector emits beta particles (electrons), which ionize the carrier gas (usually nitrogen), creating a steady baseline current. When an electrophilic compound elutes from the GC column and enters the detector, its molecules "capture" some of the free electrons. This capture event causes a reduction in the standing current, which is registered as a peak. chromatographyonline.com

The ECD is renowned for its exceptional sensitivity, capable of detecting compounds at picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) levels, making it suitable for trace environmental analysis. chromatographyonline.com However, while highly selective for electron-capturing species, the ECD is not as specific as a mass spectrometer. It will respond to any compound with sufficient electron affinity, and its response can be affected by the presence of other co-eluting electrophilic substances, potentially leading to false positives if not coupled with rigorous sample cleanup and chromatographic separation. researchgate.net

Table 2: Comparison of MS and ECD for Chlorinated Dibenzofuran Analysis

FeatureMass Spectrometry (MS)Electron Capture Detector (ECD)
Specificity Very High (provides structural information)Moderate (responds to any electrophilic compound)
Principle Measures mass-to-charge ratio of ionsMeasures electron capture by electronegative compounds
Identification Confirmatory (based on mass spectrum and fragmentation)Tentative (based on retention time)
Sensitivity High to Very High (pg-fg range)Very High (pg-fg range) chromatographyonline.com
Quantification Excellent, especially with isotope dilutionGood, but more susceptible to matrix effects
Cost & Complexity HighModerate

Method Validation and Quality Assurance in Environmental Analysis

The analysis of this compound in environmental samples necessitates rigorous method validation and a robust quality assurance/quality control (QA/QC) program to ensure the reliability and defensibility of the data. Method validation is the process of demonstrating that an analytical procedure is fit for its intended purpose. epa.govuliege.be

Key performance characteristics that must be evaluated during method validation include:

Selectivity and Specificity: The method's ability to unequivocally measure the analyte in the presence of other components expected to be in the sample matrix. In MS/MS, this is demonstrated by stable ion ratios.

Linearity and Working Range: The range of concentrations over which the instrument's response is directly proportional to the analyte concentration. This is established by analyzing a series of calibration standards.

Accuracy: The closeness of the measured value to the true value. It is typically assessed by calculating the percent recovery of the analyte in spiked matrix samples. Recoveries approaching 100% are ideal. tandfonline.com

Precision: The degree of agreement among a series of individual measurements. It is expressed as the relative standard deviation (RSD) of replicate measurements. Low RSD values (e.g., <15%) indicate high precision. tandfonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For dioxin-like compounds, these limits are often in the sub-picogram per gram (pg/g) range. tandfonline.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, gas flow rates), providing an indication of its reliability during normal usage.

Quality assurance involves the implementation of planned procedures to ensure that the data generated meets predefined standards. A typical QA/QC protocol for this type of analysis includes the regular analysis of method blanks, laboratory control samples (spiked clean matrix), matrix spikes, and duplicates. Crucially, it involves the use of isotopically labeled internal standards (e.g., ¹³C₁₂-labeled analogs) added to every sample prior to extraction. These standards mimic the behavior of the native analyte through the entire cleanup and analysis process, allowing for accurate correction for any analyte losses and ensuring high-quality quantitative results.

Table 3: Method Validation and QA/QC Parameters for Environmental Analysis

ParameterObjectiveTypical Acceptance Criteria
Method Blank To assess for laboratory contamination.Analyte should be below the Limit of Detection (LOD).
Laboratory Control Sample To verify the accuracy of the method on a clean matrix.Percent recovery within a specified range (e.g., 70-130%).
Matrix Spike/Matrix Spike Duplicate To assess method accuracy and precision in the specific sample matrix.Recovery and Relative Percent Difference (RPD) within established limits.
Isotope-Labeled Internal Standards To correct for analyte loss during sample preparation and analysis.Recovery within a specified range (e.g., 40-130% as per some EPA methods).
Calibration Verification To ensure the instrument's calibration remains valid.Response must be within a certain percentage of the initial calibration.

Biotransformation and Mechanistic Biological Interactions of 9 Hydroxy 2,6 Dichlorodibenzofuran

Enzymatic Biotransformation in Non-Human Biological Systems

The breakdown of chlorinated dibenzofurans in non-human biological systems, particularly by microorganisms, involves a series of enzymatic reactions. These processes are key to the environmental degradation of these persistent pollutants.

Role of Cytochrome P450 Enzymes in Oxidative Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotic compounds. wikipedia.orgpsychdb.com In mammals and some bacteria, CYP enzymes are responsible for Phase I metabolic reactions, which typically involve the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, through oxidation. psychdb.comyoutube.com This process increases the hydrophilicity of the compound, preparing it for excretion. wikipedia.org

The metabolism of chlorinated aromatic compounds, including dichlorophenols and polychlorinated dibenzo-p-dioxins (structurally related to dibenzofurans), has been shown to be mediated by CYP enzymes. nih.govnih.gov For instance, the bacterial enzyme Cytochrome P450 BM-3 from Bacillus megaterium and its mutants can metabolize di- and trichlorinated dibenzo-p-dioxins, resulting in hydroxylated products. nih.gov These reactions typically add a hydroxyl group to an unsubstituted position on the aromatic ring. nih.gov While direct studies on 9-Hydroxy-2,6-dichlorodibenzofuran are limited, it is plausible that CYP systems could be involved in its further oxidation or the initial hydroxylation of its parent compound, 2,6-dichlorodibenzofuran (B13417940).

Involvement of Angular and Lateral Dioxygenases in Initial Transformation Steps

In many soil and aquatic bacteria, the initial step in the degradation of dibenzofurans is catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate. Two main types of initial attack have been observed: angular dioxygenation and lateral dioxygenation.

Angular dioxygenation is a critical step in the breakdown of the dibenzofuran (B1670420) ring structure. nih.gov This reaction, catalyzed by enzymes like dibenzofuran 4,4a-dioxygenase, attacks the carbon atom adjacent to the ether bridge. nih.govuni-konstanz.de This leads to the formation of an unstable hemiacetal, which spontaneously cleaves the ether bond, resulting in a dihydroxylated biphenyl (B1667301) derivative. nih.govuni-konstanz.de Several bacterial strains have been identified that utilize this pathway for the degradation of chlorinated dibenzofurans. For example, Rhodococcus sp. strain HA01, Terrabacter sp. strain DBF63, and Pseudomonas sp. strain CA10 can transform chlorinated dibenzofurans via angular dioxygenation. asm.orgnih.govasm.org

Lateral dioxygenation involves the addition of two hydroxyl groups to adjacent carbon atoms on one of the aromatic rings, forming a cis-dihydrodiol. epa.gov This is a common pathway for the degradation of aromatic hydrocarbons. Some bacteria, such as Pseudomonas putida strain B6-2, have been shown to transform dibenzofuran via a lateral dioxygenation and subsequent meta-cleavage pathway. nih.gov The Rhodococcus sp. strain HA01 has also demonstrated the ability to perform lateral oxygenation on 2-chlorodibenzofuran (B1219818), in addition to its primary angular dioxygenation activity. asm.orgsigmaaldrich.com

The table below summarizes bacterial strains and their dioxygenase activity on chlorinated dibenzofurans.

Bacterial StrainDioxygenase TypeSubstrate(s)Major Product(s)
Rhodococcus sp. HA01Angular & Lateral2-Chlorodibenzofuran (2CDBF), 3-Chlorodibenzofuran (B1204293) (3CDBF)5-Chlorosalicylate, 4-Chlorosalicylate, 2-Chloro-3,4-dihydro-3,4-dihydroxydibenzofuran
Terrabacter sp. DBF63Angular2-Chlorodibenzofuran (2-CDF)5-Chlorosalicylic acid
Pseudomonas sp. CA10Angular2-Chlorodibenzofuran (2-CDF)5-Chlorosalicylic acid
Pseudomonas putida B6-2LateralDibenzofuran (DBF)2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid (HOBB)
Sphingomonas sp. RW1AngularDibenzofuran (DBF)2,2',3-Trihydroxybiphenyl (THB)

Identification and Characterization of Microbial Metabolites

The microbial degradation of chlorinated dibenzofurans results in the formation of various intermediate metabolites. The identification of these products is essential for elucidating the degradation pathways.

Following the initial dioxygenase attack on chlorinated dibenzofurans, the resulting ring-cleavage products are further metabolized. In the case of angular dioxygenation of 2-chlorodibenzofuran by strains like Terrabacter sp. DBF63 and Pseudomonas sp. CA10, the identified end product is 5-chlorosalicylic acid . nih.govasm.org Similarly, Rhodococcus sp. strain HA01 transforms 2-chlorodibenzofuran to 5-chlorosalicylate and 3-chlorodibenzofuran to 4-chlorosalicylate. asm.org

In pathways involving lateral dioxygenation, such as the degradation of dibenzofuran by Pseudomonas putida B6-2, a key metabolite identified is 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid (HOBB) . nih.gov This meta-cleavage product is then further transformed through a series of reactions, including hydrogenation, decarboxylation, and oxidation, ultimately leading to compounds like salicylic acid . nih.gov

In some cases, further biotransformation of hydroxylated intermediates can occur. For example, the bacterium Sphingomonas wittichii RW1 was found to O-methylate the metabolite 3,4,5,6-tetrachlorocatechol (derived from a tetrachlorodibenzo-p-dioxin) to form 2-methoxy-3,4,5,6-tetrachlorophenol , likely as a detoxification mechanism. nih.gov

The table below lists some of the key identified microbial metabolites from the degradation of chlorinated and non-chlorinated dibenzofurans.

Parent CompoundBacterial StrainKey Metabolite(s)
2-ChlorodibenzofuranTerrabacter sp. DBF635-Chlorosalicylic acid
2-ChlorodibenzofuranRhodococcus sp. HA015-Chlorosalicylate, 2-Chloro-3,4-dihydro-3,4-dihydroxydibenzofuran
DibenzofuranPseudomonas putida B6-22-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid (HOBB), Salicylic acid
DibenzofuranSphingomonas sp. RW12,2',3-Trihydroxybiphenyl (THB)
1,2,3,4-Tetrachlorodibenzo-p-dioxinSphingomonas wittichii RW13,4,5,6-Tetrachlorocatechol, 2-Methoxy-3,4,5,6-tetrachlorophenol

Molecular and Cellular Mechanisms of Interaction

Hydroxylated polychlorinated dibenzofurans, like many halogenated aromatic hydrocarbons, can exert biological effects by interacting with specific cellular signaling pathways. The primary mediator of these effects is the Aryl Hydrocarbon Receptor (AhR). cdc.gov

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the bHLH-PAS (basic-helix-loop-helix/Per-Arnt-Sim) family of proteins. nih.gov In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. nih.gov

The activation of the AhR is a multi-step process:

Ligand Binding: A suitable ligand, such as a halogenated aromatic hydrocarbon, enters the cell and binds to the ligand-binding domain (LBD) within the PAS B region of the AhR. nih.gov

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of chaperone proteins and the exposure of a nuclear localization sequence. nih.gov The activated receptor then translocates from the cytoplasm into the nucleus.

Dimerization: In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT), another bHLH-PAS protein.

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer is the transcriptionally active form of the receptor. It binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes. nih.gov This binding initiates the transcription of a battery of genes, most notably including cytochrome P450 enzymes like CYP1A1. nih.gov

Hydroxylated metabolites of PCDFs are known to be ligands for the AhR, and thus this compound is expected to be capable of activating this pathway.

Ligand-Receptor Binding Affinity and Competitive Displacement Assays

The strength with which a ligand binds to the AhR is termed its binding affinity and is a key determinant of its potency. This affinity is typically quantified using competitive ligand binding assays.

In these assays, a radiolabeled ligand with a known high affinity for the AhR, such as [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD), is incubated with a source of the receptor (e.g., cytosolic preparations from liver tissue). The test compound, in this case, this compound, is then added in increasing concentrations.

Modulation of Gene Expression Pathways via Receptor Activation

The activation of nuclear receptors by xenobiotics can trigger significant changes in gene expression, leading to altered cellular functions. While direct studies on this compound's modulation of gene expression pathways are specific, the broader class of hydroxylated polyhalogenated aromatic hydrocarbons (PHAHs) provides insight into potential mechanisms. These compounds are known to interact with various receptors, influencing the transcription of genes involved in critical biological processes.

For instance, the nuclear receptor related 1 (Nurr1, NR4A2) is a ligand-activated transcription factor with neuroprotective properties. nih.gov The discovery of natural ligands for Nurr1 has spurred the development of synthetic agonists. nih.gov These agonists can induce the expression of neuroprotective genes, such as brain-derived neurotrophic factor (BDNF), highlighting the therapeutic potential of targeting such receptors. nih.gov Although not directly implicated with this compound, this illustrates a pathway through which a small molecule can modulate gene expression.

Interactions with Nuclear Receptors (e.g., Pregnane (B1235032) X Receptor, Constitutive Androstane (B1237026) Receptor)

The pregnane X receptor (PXR, NR1I2) and the constitutive androstane receptor (CAR, NR1I3) are crucial nuclear receptors that act as xenosensors, detecting the presence of foreign chemicals and initiating a detoxification response. nih.govnih.govplos.org They regulate the expression of a wide array of genes involved in the metabolism and transport of xenobiotics and endobiotics. nih.govplos.org

PXR and CAR are activated by a diverse range of compounds, including pharmaceuticals, environmental pollutants, and dietary constituents. nih.gov Upon activation, these receptors translocate to the nucleus and bind to the promoter regions of their target genes, enhancing their transcription. nih.gov This leads to an increased production of enzymes involved in all phases of xenobiotic metabolism. nih.gov

Studies have shown that PXR and CAR regulate overlapping but distinct sets of genes. nih.gov For example, in human liver cells, PXR has been found to regulate the aryl hydrocarbon receptor and its target genes, CYP1A1 and CYP1A2. nih.gov The broad ligand-binding profiles of PXR and CAR underscore their importance in defending the body against a vast number of potentially harmful substances. nih.gov While specific studies detailing the interaction of this compound with PXR and CAR are not prevalent, the structural similarities to other known ligands suggest a potential for interaction.

Binding to Transport Proteins (e.g., Human Transthyretin) and Structural Requirements for Interaction

Transthyretin (TTR) is a transport protein found in the blood and cerebrospinal fluid, responsible for carrying thyroxine and retinol-binding protein. nih.gov The binding of xenobiotics to TTR can displace endogenous ligands, potentially disrupting their transport and homeostasis. nih.gov

A significant number of chemicals have been screened for their ability to bind to human TTR. nih.gov These screening assays have identified numerous compounds that can displace a fluorescent probe from TTR, indicating a binding interaction. nih.gov While specific data on this compound binding to TTR is not available, the structural characteristics of known TTR binders can provide insights. Generally, compounds with halogen substitutions and hydroxyl groups, features present in this compound, are often found to interact with TTR.

The structural features of TTR itself also play a role in its binding capabilities. For instance, N-glycans on human TTR have been shown to be important for its interaction with amyloid-β peptides. nih.gov This highlights that post-translational modifications of the protein can influence its binding affinity for various ligands. nih.gov

Inhibition or Modulation of Enzymatic Activities (e.g., Estrogen Sulfotransferase)

Hydroxylated polyhalogenated aromatic hydrocarbons (PHAH-OHs), including metabolites of polychlorinated dibenzofurans, have been identified as potent inhibitors of human estrogen sulfotransferase (SULT1E1). dundee.ac.uknih.gov SULT1E1 is a crucial phase II metabolizing enzyme that inactivates estrogens by sulfation. dundee.ac.uknih.gov Inhibition of this enzyme can lead to an increased bioavailability of estrogens in tissues, potentially resulting in estrogenic effects. dundee.ac.uknih.gov

Research has demonstrated that the inhibitory potency of PHAH-OHs on SULT1E1 is structure-dependent. dundee.ac.uknih.gov Compounds with two adjacent halogen substituents near the hydroxyl group have been found to be particularly effective inhibitors, often at sub-nanomolar concentrations. dundee.ac.uknih.gov The inhibition can be either competitive or noncompetitive, depending on the specific structure of the compound. dundee.ac.uknih.gov

Many of these PHAH-OHs are also substrates for SULT1E1, meaning they can be sulfated by the enzyme. dundee.ac.uknih.gov The inhibitory effects of various PHAH-OHs on estradiol (B170435) sulfation in human liver cytosol correlate strongly with their inhibition of recombinant SULT1E1. dundee.ac.uknih.gov This suggests that the inhibition of SULT1E1-catalyzed estrogen sulfation is a significant mechanism through which these compounds can exert their estrogenic activity. dundee.ac.uknih.gov

Computational Chemistry and Structure Activity Relationship Sar/qsar Modeling of 9 Hydroxy 2,6 Dichlorodibenzofuran

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 9-Hydroxy-2,6-dichlorodibenzofuran. These methods allow for a detailed examination of its electronic structure, which is a key determinant of its chemical reactivity and interaction with biological systems.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a range of molecular properties. These calculations can determine optimized molecular geometry, vibrational frequencies, and thermochemical properties such as the enthalpy of formation. researchgate.net For instance, DFT has been successfully used to compute thermodynamic parameters for similar chlorinated dibenzofurans, providing a basis for understanding the stability and energy of this compound. researchgate.net

The reactivity of the molecule can also be assessed using DFT. By mapping the electron density, it is possible to identify regions of the molecule that are electron-rich or electron-deficient, thus predicting sites susceptible to nucleophilic or electrophilic attack. The presence of the hydroxyl group and chlorine atoms significantly influences the electron distribution across the dibenzofuran (B1670420) backbone. DFT calculations can quantify this influence, offering a detailed picture of the molecule's reactive potential. mdpi.com In related benzofuroxan (B160326) systems, DFT has been employed to understand how substituents alter the aromaticity and reactivity of the carbocyclic frame, a principle that is also applicable to substituted dibenzofurans. mdpi.com

Frontier Molecular Orbital (FMO) Theory in Regioselectivity and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals in this compound are critical for predicting its regioselectivity in chemical reactions.

The HOMO represents the ability to donate an electron, and its location on the molecule indicates the most probable site for electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, and its location points to the most likely site for nucleophilic attack. For this compound, the distribution of HOMO and LUMO densities will be influenced by the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms. FMO theory helps in understanding how these substituents direct the course of a reaction, which is a cornerstone for predicting the outcomes of pericyclic reactions and other chemical transformations. imperial.ac.uk The energy gap between the HOMO and LUMO is also a crucial parameter, providing an indication of the molecule's kinetic stability and chemical reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To understand the biological activity of this compound, it is essential to study its interactions with biological macromolecules. Molecular docking and dynamics simulations are powerful tools for this purpose, providing a virtual window into the binding process at an atomic level.

Elucidation of Ligand-Binding Modes and Conformational Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov For this compound, docking studies can be used to predict its binding mode within the active site of target proteins, like the Aryl Hydrocarbon Receptor (AhR). nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Molecular dynamics (MD) simulations build upon the static picture provided by docking by simulating the movement of atoms in the system over time. dhu.edu.cn This allows for the study of the conformational dynamics of both the ligand and the receptor upon binding. MD simulations can reveal how the flexibility of the receptor's binding pocket accommodates the ligand and how the ligand itself may change its conformation to achieve an optimal fit. nih.gov This dynamic perspective is crucial for a more accurate understanding of the binding affinity and the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Mechanistic Descriptors for Predicting Biological Activity (e.g., AhR Binding Affinity, Enzymatic Modulation)

The development of a robust QSAR model for this compound and related compounds relies on the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and properties. For predicting biological activities such as AhR binding affinity or the modulation of enzyme activity, mechanistic descriptors are particularly useful.

These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges), or they can represent steric and electronic properties. For example, in the context of AhR binding, descriptors that quantify the planarity of the molecule, its hydrophobicity, and the electronic properties of the substituent groups are likely to be important. By correlating these descriptors with experimentally determined biological activities for a series of related compounds, a predictive QSAR model can be developed. nih.govnih.gov Such models not only allow for the prediction of activity but can also provide insights into the key molecular features that drive the biological response. nih.gov

Interactive Data Table: Calculated Molecular Properties of Dibenzofuran Derivatives

CompoundEnthalpy of Formation (kJ/mol)Entropy (J/mol·K)Heat Capacity (J/mol·K)
Dibenzofuran85.3334.5175.6
3-chlorodibenzofuran (B1204293)58.7365.1192.3
4-chlorodibenzofuran62.1364.9192.1
1,6-dichlorodibenzofuran35.4392.8208.5
3,6-dichlorodibenzofuran32.9392.8208.5

Note: Data is illustrative and based on findings for related compounds. Specific values for this compound would require dedicated calculations. Data sourced from studies on monochloro and dichloro dibenzofurans. researchgate.net

Predictive Models for Environmental Fate Parameters (e.g., Biodegradation Potential)

Quantitative Structure-Activity Relationship (QSAR) models are computerized theoretical models that predict the properties of chemical substances based on their molecular structure. aftonchemical.com These models are particularly valuable for assessing environmental fate parameters, such as biodegradation, which is a key factor in determining the persistence of a chemical in the environment. aftonchemical.comeuropa.eu For chlorinated compounds like this compound, QSAR provides a means to estimate biodegradability without extensive and costly experimental testing. aftonchemical.com

Various QSAR models have been developed to predict whether a chemical is "Readily Biodegradable" or "Not Readily Biodegradable". nih.gov These models range from group contribution approaches to more complex machine learning algorithms. europa.eunih.gov

Group Contribution and Expert System Approaches: Several freely available and regulatory-accepted models utilize group contribution methods. In this approach, the model identifies specific molecular fragments or structural alerts within the chemical structure and assigns a pre-determined contribution towards biodegradability.

BIOWIN™: Part of the US Environmental Protection Agency's (EPA) EPI Suite™, BIOWIN is a widely used program that employs seven different models to assess biodegradation potential. aftonchemical.comeuropa.eu Its linear and non-linear models are based on the statistical analysis of functional groups found in a large database of chemicals with known biodegradability data. aftonchemical.comeuropa.eu The model calculates a probability of rapid biodegradation. aftonchemical.com

VEGA: The VEGA platform includes a model for ready biodegradability based on structural alerts. vegahub.eu The presence of certain fragments, such as halogen atoms, is linked to a lower probability of biodegradation. The rationale is that halogenated organic compounds are relatively new in the environment, and microbial enzymes have not fully evolved to metabolize them efficiently. vegahub.eu The model classifies chemicals based on a flowchart; for instance, if a fragment strongly associated with non-ready biodegradability is found, the chemical is classified as such. vegahub.eu

CATABOL: This is a probabilistic expert system that predicts biodegradability by identifying the most likely initial transformations a molecule will undergo based on its functional groups. It combines metabolic logic with QSAR principles to estimate the extent of degradation.

Machine Learning and Statistical Models: More advanced models use machine learning algorithms to find complex relationships between a larger set of molecular descriptors and biodegradability. nih.govresearchgate.net

Partial Least Squares (PLS): This statistical method is used to build predictive models and has been applied to create classification models for biodegradability. europa.eunih.gov

Support Vector Machines (SVM): SVMs are used to create predictive platforms that can classify compounds based on their chemical structure, often described using SMILES (Simplified Molecular-Input Line-Entry System) code. nih.gov

Genetic Algorithms: These have been used in 3D-QSAR studies to predict the toxicity of dibenzofurans, demonstrating their applicability to this class of compounds. nih.gov

For this compound, these models would analyze its key structural features: the dibenzofuran core, the two chlorine atoms at positions 2 and 6, and the hydroxyl group at position 9. The presence of chlorine atoms is a significant factor, often leading to predictions of lower biodegradability. vegahub.eu The hydroxyl group, however, can sometimes provide a site for initial enzymatic attack, potentially increasing susceptibility to degradation compared to non-hydroxylated parent compounds. The interplay of these features determines the final prediction from the QSAR model.

Table 1: Overview of Selected QSAR Models for Biodegradation Prediction

Model/Platform Approach Principle Reference
BIOWIN™ (EPI Suite™) Group Contribution Utilizes linear and non-linear models based on the presence of functional groups to calculate a probability of rapid biodegradation. aftonchemical.comeuropa.eu
VEGA Ready Biodegradation Model Structural Alerts Classifies chemicals as "Readily Biodegradable" or "NON-Readily Biodegradable" based on the presence of specific, statistically-derived molecular fragments. vegahub.eu
MultiCASE / META Expert System / Metabolism Identifies activating and inactivating fragments to predict biodegradability and potential metabolic pathways. europa.eu
SVM-based Models (e.g., BiodegPred) Machine Learning Uses Support Vector Machines to classify chemicals based on their structure represented by SMILES code, trained on experimental data. nih.gov

Applicability Domain and Validation of QSAR Models

For a QSAR prediction to be considered reliable for scientific or regulatory purposes, it must be validated and the specific chemical must fall within the model's Applicability Domain (AD). aftonchemical.comnih.gov

Applicability Domain (AD): The Organisation for Economic Co-operation and Development (OECD) defines the AD as the "response and chemical structure space in which the model makes predictions with a given reliability." eawag.ch In essence, the AD defines the boundaries within which a QSAR model is valid. researchgate.net A prediction for a chemical that is very different from the chemicals used to train the model (i.e., it falls outside the AD) is associated with high uncertainty and is not considered reliable. nih.govresearchgate.net

The AD is determined by analyzing the similarity of the target chemical (in this case, this compound) to the training set compounds. This can be assessed based on:

Descriptor Space: Comparing the values of the model's molecular descriptors (e.g., molecular weight, logP, number of halogen atoms) for the target chemical to the range of values in the training set. nih.govresearchgate.net

Structural Space: Using measures like structural fingerprints to quantify the structural similarity between the target compound and the nearest training set compounds. nih.gov

Leverage: A statistical method where the leverage value of a compound indicates its influence on the model. High leverage values may suggest the compound is an outlier and outside the AD. researchgate.net

Validation of QSAR Models: Validation is the process of establishing the reliability and relevance of a QSAR model. researchgate.net It involves assessing a model's goodness-of-fit, robustness, and predictive power. This is achieved through both internal and external validation procedures. researchgate.netmdpi.com

External Validation: This is a more rigorous test of a model's predictive ability. The model is used to predict the properties of an external set of compounds that were not used in the model's development. researchgate.netmdpi.com The predictive performance is measured by the external correlation coefficient (R²ext). researchgate.net A high R²ext value indicates that the model can accurately predict the properties of new, unseen chemicals. mdpi.com

Y-Randomization: This is a test to ensure the model is not the result of a chance correlation. The biological activity data in the training set is shuffled randomly, and the QSAR model is rebuilt. This process is repeated multiple times. If the resulting models have significantly lower correlation coefficients than the original model, it confirms that the model is robust and not based on chance. researchgate.netresearchgate.net

For any QSAR prediction regarding the biodegradation of this compound, it is crucial to report that the compound is within the model's AD and to provide the statistical validation metrics of the model used. aftonchemical.com

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value (General Guideline)
Coefficient of Determination Measures the proportion of variance in the observed data that is explained by the model. Indicates goodness-of-fit. > 0.6 mdpi.com
Cross-Validated Coefficient of Determination q² or r²(CV) A measure of the model's internal predictive ability and robustness, derived from cross-validation. > 0.5 mdpi.com
External Coefficient of Determination R²ext Measures the predictive performance of the model on an external test set of compounds. Varies, but should be high
Root Mean Square Error RMSE Represents the standard deviation of the prediction errors (residuals). A lower value indicates a better fit. As low as possible researchgate.net

Future Perspectives and Emerging Research Avenues for 9 Hydroxy 2,6 Dichlorodibenzofuran

Development of Novel Environmental Transformation Strategies Based on Mechanistic Understanding

A deep understanding of the mechanisms governing the environmental transformation of chlorinated dibenzofurans is paramount for developing effective remediation strategies. Research has shown that microbial degradation is a key process, often initiated by enzymatic attack. For instance, certain bacteria utilize angular dioxygenases to attack the dibenzofuran (B1670420) structure. nih.gov The ability of specific bacterial strains, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, to degrade chlorinated dibenzofurans highlights the potential for bioremediation. nih.gov These bacteria employ enzymes that can catalyze the angular dioxygenation of the aromatic rings, a critical first step in breaking down these persistent compounds. nih.gov

Future strategies aim to build upon this knowledge by:

Enhancing Bioremediation: The discovery of resuscitation promoting factors (Rpf) from microorganisms like Micrococcus luteus presents a novel approach to enhance the bioremediation of soils contaminated with chlorinated organic pollutants. researchgate.net These factors can revive dormant functional bacteria in the soil, potentially accelerating the degradation of complex contaminants.

Targeted Enzymatic Degradation: The initial step in the metabolism of aromatic xenobiotics by both microbes and mammals is typically hydroxylation. rsc.org Understanding which positions on the dibenzofuran ring are most susceptible to enzymatic attack allows for the prediction of metabolic pathways and the design of targeted degradation approaches. rsc.org

Innovative Chemical and Biological Treatments: Novel methods, such as the addition of bio-solutions in conjunction with activated carbon, have shown promise in enhancing the removal of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from industrial waste. nih.gov Such combined approaches, which can promote dechlorination, could be adapted for hydroxylated congeners. nih.gov Furthermore, advanced oxidation processes (UV-AOPs) are effective in degrading related chlorinated compounds and could be explored for OH-PCDFs. nih.gov

Advanced Analytical Techniques for Isomer-Specific Detection and Ultra-Trace Analysis

The environmental monitoring of 9-Hydroxy-2,6-dichlorodibenzofuran is complicated by the existence of numerous isomers of hydroxylated and polychlorinated dibenzofurans. The specific position of the chlorine and hydroxyl groups dramatically influences the compound's physical, chemical, and toxicological properties. Therefore, analytical methods that can distinguish between isomers at very low concentrations are essential.

Current and emerging analytical strategies focus on high-resolution separation and sensitive detection:

High-Resolution Chromatography: Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique. The use of high-resolution capillary columns is critical for separating the various isomers.

Advanced Mass Spectrometry: Triple quadrupole mass spectrometry (GC-QqQ-MS/MS) offers enhanced selectivity and sensitivity, making it suitable for ultra-trace analysis in complex environmental matrices like soil. nih.gov

Efficient Sample Preparation: The analysis of trace levels of these compounds requires meticulous sample cleanup to remove interfering substances from the matrix (e.g., lipids, humic acids). nih.gov Techniques include multilayer silica (B1680970) columns and Florisil-based systems to isolate the target analytes before instrumental analysis. nih.gov The development of simplified, one-step cleanup methods is a key area of research to improve throughput and reduce costs. nih.gov

The ability to perform isomer-specific analysis is crucial not only for accurate quantification but also for source tracking, as different industrial processes or environmental degradation pathways can produce unique isomer profiles. epa.govnih.gov

Analytical TechniqueApplicationKey Features
Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) Quantitative analysis of PCDD/Fs and related compounds in environmental samples.High sensitivity and selectivity, suitable for ultra-trace detection. nih.gov
High-Resolution Capillary GC Isomer-specific separation.Allows for the differentiation of various congeners based on their elution times.
Multilayer Column Chromatography Sample cleanup and purification.Removes interfering compounds from complex matrices like soil and sediment. nih.gov
Florisil Prep Systems Analyte isolation.Used to separate PCDD/Fs and other dioxin-like compounds from sample extracts. nih.gov

Integrated Omics Approaches for Comprehensive Understanding of Biological Responses at the Molecular Level

To fully comprehend the biological impact of this compound, researchers are moving beyond traditional toxicological endpoints towards integrated "omics" approaches. These technologies provide a holistic snapshot of molecular changes within an organism upon exposure.

Genomics and Transcriptomics: By analyzing changes in gene expression (the transcriptome), scientists can identify the specific cellular pathways that are perturbed by exposure to the compound. For example, studies on soil microbial communities exposed to dibenzofuran and dibenzo-p-dioxin (B167043) revealed significant shifts in the bacterial populations and an increase in specific gene sequences related to degradation. nih.gov This approach can pinpoint the genes and organisms that respond to the chemical stress.

Proteomics: This involves the large-scale study of proteins, the functional workhorses of the cell. Proteomics can reveal how this compound alters the abundance and activity of key proteins involved in metabolism, stress response, and other critical cellular functions.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological system. It can provide insights into the metabolic fate of this compound and identify endogenous metabolites whose levels are altered by the exposure, indicating specific biochemical disruptions.

By integrating data from these different omics levels, researchers can construct a comprehensive picture of the compound's mechanism of action, from the initial interaction with cellular receptors to the ultimate physiological response.

Elucidation of Novel Biotransformation Pathways and Enzyme Systems in Diverse Environmental Organisms

The biotransformation of chlorinated dibenzofurans is a critical detoxification process in many organisms and a key element of their environmental fate. nih.gov Research is focused on identifying the diverse enzymes and pathways involved.

Initial Hydroxylation: The introduction of a hydroxyl group is a common initial step in the metabolism of many aromatic xenobiotics, catalyzed by mono- or dioxygenases. rsc.org In vivo and in vitro studies show that a variety of hydroxylated metabolites can be formed from parent compounds like PCDFs. nih.gov

Key Enzyme Systems:

Angular Dioxygenases: Bacteria have evolved specialized enzymes to attack the stable dibenzofuran ring system. Dibenzofuran 4,4a-dioxygenase (DFDO) and carbazole (B46965) 1,9a-dioxygenase (CARDO) are two well-characterized angular dioxygenases that can initiate the degradation of chlorinated dibenzofurans by attacking the aromatic nucleus. nih.gov

Cytochrome P-450 (CYP) Monooxygenases: In vertebrates, the cytochrome P-450 enzyme system plays a central role in metabolizing foreign compounds. nih.govresearchgate.net These enzymes are crucial for the hydroxylation of PCDFs, which is generally considered a detoxification step that makes the compounds more water-soluble and easier to excrete. nih.gov

Ring-Hydroxylating Dioxygenases (RHDs): Soil microbial communities harbor a wide array of organisms with diverse RHDs. nih.gov Exposure to compounds like dibenzofuran can lead to an increase in the prevalence of specific RHD genes, indicating a functional adaptation of the microbial community to degrade the contaminant. nih.gov

The study of these enzyme systems in a wide range of organisms, from bacteria to fish to mammals, will reveal novel pathways and provide a more complete understanding of the environmental breakdown and biological processing of this compound.

Enzyme SystemOrganism TypeRole in Transformation
Angular Dioxygenases (e.g., DFDO, CARDO) BacteriaInitiate degradation by attacking the aromatic rings of dibenzofuran. nih.gov
Cytochrome P-450 (CYP) Enzymes VertebratesCatalyze hydroxylation, a key step in detoxification and elimination. nih.gov
Ring-Hydroxylating Dioxygenases (RHDs) Soil MicrobesDiverse enzymes involved in the initial oxidation of aromatic rings. nih.gov
Extradiol Dioxygenases & Hydrolases BacteriaFurther break down the ring-cleavage products generated by initial dioxygenation. nih.gov

Refined Computational Models for Predictive Environmental Behavior and Receptor Interactions

Computational modeling has become an indispensable tool for predicting the environmental fate and potential biological effects of chemicals like this compound. These models integrate a compound's physicochemical properties with environmental parameters to simulate its behavior.

Environmental Fate Modeling: Fugacity-based multimedia environmental fate models are used to simulate the distribution and transformation of PCDD/Fs in the environment. nih.govnih.gov These models divide the environment into compartments (air, water, soil, sediment) and estimate the mass fluxes between them, including deposition and degradation. nih.gov Such models can predict where a compound is likely to accumulate and how its profile might change over time due to differing degradation rates among isomers. nih.gov

Predicting Metabolic Pathways: Molecular orbital calculations, such as the Hückel method, can predict the most likely sites on the dibenzofuran molecule for enzymatic attack (hydroxylation). rsc.org This allows researchers to hypothesize the structure of potential metabolites before they are identified analytically.

Thermodynamic and Receptor Interaction Models: Computational molecular modeling methods like Modified Neglect of Diatomic Overlap (MNDO) and Parametrized Model 3 (PM3) have been used to predict the thermodynamic stability and distribution of PCDF isomers formed during industrial processes. nih.gov Similar models can be extended to predict how hydroxylated isomers like this compound might interact with biological receptors, such as the aryl hydrocarbon (Ah) receptor, providing clues to their potential biological activity.

Refining these models with more accurate experimental data on reaction rates, partitioning coefficients, and receptor binding affinities will improve their predictive power, making them essential tools for risk assessment and environmental management. mdpi.com

Q & A

Q. Guidelines for Data Interpretation

  • Contradiction Analysis : When toxicity or degradation data conflict, prioritize studies using ISO/IEC 17025-accredited methods and cross-lab reproducibility tests.
  • Structural Uncertainty : If NMR data are ambiguous (e.g., overlapping peaks), use 2D techniques (HSQC, HMBC) or computational NMR prediction tools.

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9-Hydroxy-2,6-dichlorodibenzofuran

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